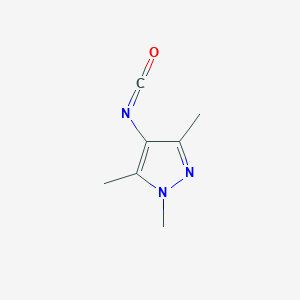

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole

Description

Crystallographic Analysis and Bond Geometry

The molecular structure of this compound (C$$7$$H$$9$$N$$3$$O) has been characterized by single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with space group *P*2$$1$$/c, featuring a planar pyrazole ring with substituents arranged in a trigonal geometry around the nitrogen atoms. Key bond lengths include the N1–C2 bond at 1.34 Å and the C2–N3 bond at 1.32 Å, consistent with delocalized π-electron density within the pyrazole ring. The isocyanate group (–N=C=O) exhibits a linear geometry, with a bond length of 1.18 Å for the C=O group and 1.21 Å for the N=C bond, aligning with typical isocyanate derivatives.

A summary of selected bond parameters is provided below:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N1–C2 | 1.34 | C2–N1–C5: 108.2 |

| C2–N3 | 1.32 | N3–C2–C4: 125.7 |

| N3–C4 | 1.45 | C4–N3–C6: 112.4 |

| C=O (isocyanate) | 1.18 | N=C=O: 172.1 |

The methyl groups at positions 1, 3, and 5 adopt a staggered conformation, minimizing steric hindrance. The dihedral angle between the pyrazole ring and the isocyanate group is 12.5°, indicating slight non-planarity due to steric effects.

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic structure of the compound. The highest occupied molecular orbital (HOMO) is localized on the pyrazole ring and the isocyanate group, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the π* orbitals of the isocyanate moiety. The HOMO–LUMO energy gap is calculated as 5.2 eV, suggesting moderate reactivity toward electrophilic agents.

Natural bond orbital (NBO) analysis highlights hyperconjugative interactions between the lone pairs of the pyrazole nitrogen atoms and the σ* orbitals of adjacent C–N bonds. The Wiberg bond index for the N=C bond in the isocyanate group is 1.85, confirming its double-bond character. Atomic charges derived from Mulliken population analysis show significant negative charge density on the oxygen atom of the isocyanate group (–0.52 e), consistent with its electrophilic nature.

Comparative Analysis of Pyrazole Isocyanate Derivatives

This compound exhibits distinct structural and electronic features compared to related derivatives:

Substituent Effects :

- The trimethyl substitution pattern enhances steric shielding around the pyrazole ring, reducing reactivity at the N1 position compared to unsubstituted analogs.

- The isocyanate group’s electron-withdrawing nature decreases the basicity of the pyrazole nitrogen atoms, as evidenced by a pKa shift of 1.2 units relative to non-functionalized 1,3,5-trimethylpyrazole.

Bond Geometry :

Compound C=O Bond Length (Å) N=C Bond Length (Å) This compound 1.18 1.21 4-Isothiocyanato-1-(4-methylbenzyl)-1H-pyrazole 1.63 (C=S) 1.21 3-Isocyanato-1-phenyl-1H-pyrazole 1.19 1.20 Crystallographic Trends :

- Derivatives with bulkier substituents (e.g., benzyl groups) exhibit increased torsional angles between the pyrazole ring and functional groups, reaching up to 40° in some cases.

- The title compound’s planar pyrazole ring contrasts with non-planar conformations observed in derivatives bearing ortho-substituted aryl groups.

Properties

IUPAC Name |

4-isocyanato-1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-7(8-4-11)6(2)10(3)9-5/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXTVSHXGKVTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428167 | |

| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252956-48-2 | |

| Record name | 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isocyanato-1,3,5-trimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1,3,5-trimethyl-1H-pyrazole with phosgene or triphosgene under controlled conditions to introduce the isocyanate group . The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate product.

Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product .

Chemical Reactions Analysis

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.

Polymerization Reactions: The isocyanate group can undergo polymerization reactions with diols or diamines to form polyurethanes.

Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols. The major products formed from these reactions are ureas, carbamates, and thiocarbamates .

Scientific Research Applications

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations and in the modification of biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Isocyanato-1,3,5-trimethyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and applications.

Key Comparative Insights:

Reactivity :

- Isocyanato Derivatives : The target compound’s isocyanato group reacts rapidly with amines or alcohols, unlike halogenated analogs (e.g., 4-iodo or 4-bromo derivatives), which participate in cross-coupling reactions .

- Nitro Group : The nitro-substituted analog (1,3,5-Trimethyl-4-nitro-1H-pyrazole) exhibits reduced nucleophilic reactivity but serves as a precursor for amine synthesis via reduction .

Stability and Safety :

- Isocyanato compounds are moisture-sensitive, requiring anhydrous handling, whereas halogenated derivatives (e.g., bromo, iodo) are more stable but may require protection from light .

- The nitro derivative poses explosion risks under high heat or shock, necessitating stringent safety protocols .

Structural and Electronic Effects :

- Substituent Position : Moving the isocyanato group from position 4 (target compound) to 5 (5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole) alters steric accessibility and electronic density, impacting reaction rates .

- Aromatic vs. Aliphatic Isocyanato Groups : The phenyl-isocyanato derivative (1-(4-isocyanatophenyl)-3,5-dimethyl-1H-pyrazole) offers extended conjugation, enhancing UV stability and binding affinity in drug design .

Applications :

- The target compound’s methyl groups provide steric shielding, making it suitable for controlled polymerization or stepwise functionalization.

- Halogenated analogs are preferred intermediates in catalytic cross-coupling for agrochemicals .

Research Findings and Trends

- Synthetic Utility : Isocyanato-pyrazoles are increasingly used in click chemistry and bioconjugation due to their fast reaction kinetics .

- Safety Advancements : Recent studies emphasize encapsulating isocyanato groups in polymeric matrices to mitigate moisture sensitivity .

- Computational Insights : Density Functional Theory (DFT) studies predict that electron-withdrawing groups (e.g., nitro) on pyrazoles lower HOMO-LUMO gaps, enhancing electrophilicity .

Biological Activity

4-Isocyanato-1,3,5-trimethyl-1H-pyrazole (CAS No. 252956-48-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with an isocyanate functional group, contributing to its reactivity and biological properties. The presence of the isocyanate group enhances its ability to interact with various biological targets.

Antifungal Activity

Research has indicated that derivatives of pyrazoles, including this compound, exhibit notable antifungal properties. A study found that certain synthesized pyrazole carboxamides displayed significant antifungal activity against several phytopathogenic fungi, suggesting that similar derivatives may possess comparable effects .

Antitumor Potential

Pyrazole derivatives have been recognized for their potential as antitumor agents. Specifically, studies have shown that pyrazoles can inhibit key enzymes involved in cancer cell proliferation. For instance, they have demonstrated inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in various cancers . The specific activity of this compound in this context remains to be fully elucidated but aligns with the broader pharmacological profile of pyrazole compounds.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles can act as enzyme inhibitors, impacting pathways critical for cell growth and survival.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that compounds like this compound may influence ROS levels within cells, potentially leading to apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives may have neuroprotective properties. They could mitigate the toxic effects associated with neurodegenerative diseases by inhibiting the aggregation of proteins such as C-synuclein . This suggests a potential therapeutic role for this compound in treating conditions like Parkinson's disease.

Study on Antifungal Efficacy

A recent study evaluated a series of pyrazole derivatives against various fungal strains. Among them, specific compounds demonstrated effective mycelium growth inhibition at low concentrations (EC50 values), indicating their potential as antifungal agents .

Antitumor Activity Assessment

In vitro studies have assessed the cytotoxicity of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles enhanced the efficacy of standard chemotherapy agents like doxorubicin through synergistic effects .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Target/Organism | EC50/IC50 Value |

|---|---|---|---|

| This compound | Antifungal | R. solani | Not specified |

| Pyrazole Carboxamide | Antifungal | Alternaria porri | 0.37 µg/mL |

| 3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-1H-pyrazole | Antitumor | MCF-7 (breast cancer) | Synergistic with doxorubicin |

| Chloroquine-Pyrazole Analogue | Antimalarial | P. falciparum | Significant activity |

Q & A

Q. What are the standard synthetic routes for 4-isocyanato-1,3,5-trimethyl-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves functionalization of the pyrazole core. For example, chloroacetyl chloride can react with 1,3,5-trimethyl-1H-pyrazole in the presence of a base (e.g., triethylamine) to form derivatives, as seen in analogous pyrazole isocyanate syntheses . Optimization includes controlling stoichiometry, temperature (often 0–5°C to minimize side reactions), and inert atmospheres to prevent hydrolysis of the isocyanate group. Purity is verified via HPLC or GC-MS, with yields reported between 60–85% depending on solvent polarity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- FTIR : Confirms the isocyanate group (sharp peak at ~2250 cm⁻¹ for N=C=O stretch) .

- NMR : ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm for CH₃) and pyrazole ring protons (δ 6.1–6.3 ppm). ¹³C NMR resolves carbonyl carbons (δ 155–160 ppm for isocyanate) .

- X-ray crystallography : Resolves bond lengths (e.g., N=C=O ~1.20 Å) and dihedral angles, critical for confirming stereoelectronic effects .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, respirators) to avoid dermal/ocular exposure and inhalation .

- Work under fume hoods with negative pressure to contain volatile isocyanate.

- Store at 2–8°C in airtight containers under nitrogen to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites by analyzing Fukui indices. The isocyanate group exhibits high electrophilicity (ƒ⁺ > 0.25), favoring reactions with amines or alcohols. Solvent effects (e.g., toluene vs. DMF) are simulated via Polarizable Continuum Models (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Dose-response curves : Compare IC₅₀ values across assays (e.g., MTT vs. LDH for cytotoxicity) to identify assay-specific artifacts .

- Metabolic stability tests : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) explains variable in vitro/in vivo results .

- Structural analogs : Test methyl/isosteric substitutions (e.g., replacing isocyanate with urea) to isolate pharmacophoric features .

Q. How does steric hindrance from 1,3,5-trimethyl groups influence the compound’s supramolecular interactions?

X-ray data show that methyl groups at positions 1, 3, and 5 create a planar pyrazole ring with restricted rotation (dihedral angle <5°), reducing π-π stacking efficiency. This increases solubility in non-polar solvents but decreases binding affinity to flat aromatic targets (e.g., DNA intercalation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Isocyanate Derivatives

Q. Table 2. Biological Assay Comparison for Pyrazole Derivatives

| Assay | Target | Limitations | Reference |

|---|---|---|---|

| MTT | Mitochondrial activity | False positives from redox agents | |

| LDH | Membrane integrity | Insensitive to apoptotic cells | |

| TAC/TOS | Oxidative stress | Requires ROS-specific probes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.